7-((Trifluoromethyl)thio)benzo[d]thiazole
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Overview
Description
7-((Trifluoromethyl)thio)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the trifluoromethylthio group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Trifluoromethyl)thio)benzo[d]thiazole typically involves the reaction of 2-aminobenzenethiol with trifluoromethylthiolating agents under controlled conditions. One common method includes the use of trifluoromethanesulfenyl chloride (CF3SCl) as the trifluoromethylthiolating agent. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
7-((Trifluoromethyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the trifluoromethylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
7-((Trifluoromethyl)thio)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 7-((Trifluoromethyl)thio)benzo[d]thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell wall formation in microorganisms.
Comparison with Similar Compounds
Similar Compounds
2-Benzylthio)benzo[d]thiazole: Known for its antifungal properties.
2-(Benzylthio)benzo[d]oxazole: Exhibits similar biological activities but with different structural features.
Uniqueness
7-((Trifluoromethyl)thio)benzo[d]thiazole stands out due to the presence of the trifluoromethylthio group, which enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H4F3NS2 |
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Molecular Weight |
235.3 g/mol |
IUPAC Name |
7-(trifluoromethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4F3NS2/c9-8(10,11)14-6-3-1-2-5-7(6)13-4-12-5/h1-4H |
InChI Key |
UFNOKBWGMFBVPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)SC=N2 |
Origin of Product |
United States |
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